5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one
Description
Significance of Pyrimidinone Scaffolds in Modern Chemical Research
Pyrimidinone scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to their incorporation into a vast array of biologically active compounds. The pyrimidine (B1678525) ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil), as well as vitamin B1 (thiamine). wikipedia.org Beyond their natural roles, synthetic pyrimidinone derivatives have been developed as potent therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. mdpi.comnih.gov
The development of novel synthetic methodologies has further expanded the accessibility and diversity of pyrimidinone derivatives, making them attractive targets for drug discovery and development. tandfonline.comgrowingscience.com Researchers continue to explore the structure-activity relationships of these compounds to design new molecules with enhanced efficacy and selectivity. nih.gov The adaptability of the pyrimidinone core allows for fine-tuning of its physicochemical properties through the introduction of various substituents, influencing its biological activity and pharmacokinetic profile. tandfonline.com
Overview of the 5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one Structure
This compound is a derivative of the pyrimidine heterocyclic system. Its structure is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The ring is further functionalized with a hydroxyl group at position 5, two methyl groups at positions 2 and 6, and a carbonyl group at position 4, leading to the "(1H)-one" designation.
The presence of the hydroxyl and carbonyl groups suggests the possibility of keto-enol tautomerism, a common feature in such heterocyclic systems. This means the compound can exist in different isomeric forms in equilibrium. For instance, it may also be named as 2,5-dimethylpyrimidine-4,6-diol (B42789) in its enol form. chemicalbook.com
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | This compound |
| Boiling Point | 302.5°C at 760 mmHg |
| Density | 1.36 g/cm³ |
Note: Some properties may vary depending on the source and experimental conditions. schd-shimadzu.com
Historical Context and Foundational Studies of Pyrimidinone Synthesis
The systematic study of pyrimidines dates back to 1884, when Pinner first synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was later prepared in 1900 by Gabriel and Colman. wikipedia.org Early laboratory synthesis of a pyrimidine derivative was achieved in 1879 by Grimaux, who prepared barbituric acid from urea (B33335) and malonic acid. wikipedia.org
A significant breakthrough in the synthesis of pyrimidinone derivatives was the Biginelli reaction, first reported by the Italian chemist Pietro Biginelli in 1891. mdpi.com This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793). mdpi.comnih.gov The simplicity, efficiency, and ability to generate a diverse range of dihydropyrimidinones have made the Biginelli reaction a cornerstone in heterocyclic synthesis for over a century. mdpi.com
Over the years, numerous modifications and improvements to the Biginelli reaction have been developed, including the use of various catalysts and reaction conditions to enhance yields and expand the scope of accessible derivatives. derpharmachemica.com These foundational studies have paved the way for the synthesis of a vast library of pyrimidinone-containing compounds, including this compound and its analogs, for further investigation in various scientific fields.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-hydroxy-2,4-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h9H,1-2H3,(H,7,8,10) |
InChI Key |
KECMURPYXDZMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Synthetic Routes to 5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one
While a wide array of synthetic methods exists for the pyrimidinone scaffold, specific documented pathways for the direct synthesis of this compound are not extensively detailed in current literature. However, established principles of pyrimidine (B1678525) synthesis allow for the postulation of viable reaction pathways.
A foundational method for constructing the 2,6-dimethylpyrimidin-4-one core involves the condensation of a β-dicarbonyl compound with a urea (B33335) or amidine derivative. A classic example is the synthesis of the related compound 2-hydroxy-4,6-dimethylpyrimidine, which is prepared through the ring-closure reaction of urea and 2,4-pentanedione (acetylacetone) in an alcohol solvent, catalyzed by a strong acid like sulfuric acid. google.com
For the target molecule, this compound, a plausible pathway would involve the cyclocondensation of acetamidine (B91507) with a suitably substituted β-ketoester, specifically ethyl 2-hydroxy-3-oxobutanoate. In this proposed reaction, the nitrogen atoms of the acetamidine would react with the two carbonyl groups of the β-ketoester to form the heterocyclic ring. The reaction would likely proceed through initial imine formation followed by an intramolecular cyclization and dehydration to yield the final pyrimidinone product. The hydroxyl group at the 5-position would originate from the starting β-ketoester.
Multicomponent Reaction (MCR) Approaches for Pyrimidinone Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building complex molecules like pyrimidinone derivatives. nih.gov These methods are valued for their operational simplicity, high atom economy, and the structural diversity they can generate. nih.govresearchgate.net
The tandem Knoevenagel condensation followed by a Michael addition is a powerful strategy for synthesizing fused pyrimidine systems and other highly functionalized heterocycles. rsc.orgresearchgate.net This sequence typically involves the initial reaction of an aldehyde and an active methylene (B1212753) compound (Knoevenagel condensation) to form an electron-deficient alkene. This intermediate then undergoes a conjugate addition (Michael addition) by a nucleophile, which can subsequently lead to cyclization. researchgate.net
In the context of pyrimidinone synthesis, this protocol can be applied to create complex, fused-ring systems. For instance, a domino Knoevenagel–Michael addition–cyclization has been used for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This reaction involves 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, various aldehydes, and a pyridinium (B92312) ylide in water, showcasing a green chemistry approach. rsc.org
Table 1: Examples of Tandem Knoevenagel-Michael Reactions in Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| 6-Amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione | Aldehydes | 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromides | Organocatalyst / Water | Dihydrofuropyrido[2,3-d]pyrimidines rsc.org |
The most renowned three-component condensation for synthesizing pyrimidinone derivatives is the Biginelli reaction. First reported in 1893, this reaction traditionally involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. nih.gov This one-pot synthesis provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are structurally related to the target compound.
Numerous modifications to the classic Biginelli reaction have been developed, expanding its scope and improving its efficiency. These variations include the use of different catalysts (both Lewis and Brønsted acids), alternative solvents, microwave irradiation, and ultrasound promotion. mdpi.com Furthermore, the components can be varied; for example, β-diketones like acetylacetone (B45752) can be used in place of β-ketoesters, and thiourea (B124793) can substitute for urea to produce the corresponding dihydropyrimidinethiones. mdpi.com An iron-catalyzed Biginelli-type reaction using aromatic aldehydes, urea/thiourea, and 1,3-dicarbonyl compounds has been shown to produce high yields of DHPMs. mdpi.com
Table 2: Selected Three-Component Syntheses of Pyrimidinone Derivatives
| Carbonyl Component | Active Methylene Compound | Nitrogen Source | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Aromatic Aldehydes | Ethyl Acetoacetate (B1235776) | Urea | Acid Catalyst (e.g., HCl) | 3,4-Dihydropyrimidin-2(1H)-ones nih.gov |
| Aromatic Aldehydes | Acetylacetone | Thiourea | CaCl2 / Refluxing EtOH | 5-Acetyl-dihydropyrimidinethiones mdpi.com |
| Aromatic Aldehydes | 1,3-Dicarbonyl Compounds | Urea/Thiourea | MAI·Fe2Cl7 / 80 °C | Dihydropyrimidinones mdpi.com |
Cyclization and Recyclization Reactions
Ring-closure reactions of appropriately functionalized acyclic precursors are a fundamental approach to the synthesis of heterocyclic compounds, including pyrimidinones (B12756618). These reactions can be categorized based on the nature of the bond formation.
Intramolecular cyclocondensation involves the formation of the heterocyclic ring from a single molecule containing all the necessary functional groups. This strategy offers high control over the regiochemistry of the final product. The process typically involves the reaction between two functional groups within the same molecule, leading to ring formation and the elimination of a small molecule like water or an alcohol.
A general approach involves an N-acylamino-β-enaminone precursor, which can be cyclized under basic or acidic conditions to form the pyrimidinone ring. More complex systems can also be constructed this way. For example, a one-pot acid-induced hydrolysis of an N-cyano group followed by intramolecular cyclocondensation has been developed for the synthesis of thiadiazine 1-oxides, demonstrating the power of intramolecular cyclization for creating fused heterocyclic systems. nih.gov While not directly forming a pyrimidinone, this method highlights the principle of using a linear precursor for controlled ring closure. nih.gov
Table 3: Overview of Intramolecular Cyclization Principles
| Precursor Type | Key Functional Groups | Condition | Resulting Action |
|---|---|---|---|
| N-Acylamino-β-enaminone | Amide, Enaminone | Acid or Base | Pyrimidinone ring formation |
Electrocatalytic Cyclization Techniques
Electrocatalytic methods are emerging as powerful tools in organic synthesis, offering sustainable and efficient pathways for the construction of heterocyclic systems. These techniques utilize electricity to drive chemical transformations, often under mild conditions and with high selectivity.
Recent advancements have demonstrated the application of electrocatalysis in the synthesis of pyrimidinone cores. One notable approach is the photoelectrocatalytic synthesis of polycyclic pyrimidin-4-ones. This method involves a dehydrogenative carbocyclization of unactivated alkenes with simple malonates, leveraging a synergistic effect of light and electricity. The reaction proceeds under very mild and external-oxidant-free conditions, showcasing a good tolerance for various functional groups and scalability. jmaterenvironsci.com While this specific example leads to polycyclic systems, the underlying principle of electrocatalytically-driven cyclization could be adapted for the synthesis of monocyclic pyrimidinones like this compound.
Another innovative electrocatalytic strategy is the "off-on" method for the synthesis of pyrimidin-2(1H)-ones through a three-component cyclization. This approach is particularly noteworthy for being catalyst-free, oxidant-free, and not requiring toxic reagents. The desired products are obtained in moderate to good yields through a one-pot stepwise reaction. nih.gov The mechanism is proposed to involve a two-electron, two-proton electrooxidation process with radical intermediates. nih.gov
While direct electrocatalytic synthesis of this compound is not extensively documented, these examples highlight the potential of electrosynthesis for the construction of the pyrimidinone ring. Future research could focus on adapting these methodologies, for instance, by selecting appropriate starting materials that would yield the desired 2,5,6-substitution pattern of the target molecule. The key challenge would be the regioselective introduction of the hydroxyl group at the C5 position.
| Electrocatalytic Method | Reactants | Key Features | Potential for Target Compound |
| Photoelectrocatalytic Carbocyclization | Unactivated alkenes, Malonates | Mild conditions, External-oxidant-free, Good functional group tolerance | Adaptable for cyclization to form the pyrimidinone core. |
| Electrochemical "Off-On" Method | Dicarbonyl compounds, Aryl aldehydes, Urea | Catalyst-free, Oxidant-free, One-pot | A potential route if starting materials are chosen to yield the desired substitution. |
Optimization of Synthetic Conditions
The optimization of synthetic conditions is paramount for developing practical and sustainable methods for producing this compound. Key areas of focus include the development of catalyst-free methodologies and the incorporation of green chemistry principles to minimize environmental impact.
Catalyst-free synthetic methods are highly desirable as they simplify reaction procedures, reduce costs, and avoid contamination of the final product with residual catalyst. Several catalyst-free approaches have been successfully employed for the synthesis of pyrimidinone derivatives.
One prominent catalyst-free approach is the use of microwave irradiation in a one-pot, three-component condensation reaction. researchgate.netresearchgate.net For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved with high yields (78-94%) and short reaction times (3-6 minutes) by reacting benzaldehyde (B42025) derivatives, methylcyanoacetate, and thio-barbituric acid in water under microwave irradiation without any catalyst. researchgate.netresearchgate.net This methodology highlights the potential for rapid and efficient synthesis of complex heterocyclic systems. A similar strategy could be envisioned for this compound, likely involving the condensation of a β-dicarbonyl compound, an amidine or urea derivative, and a source for the C5-hydroxyl group.
Solvent-free or neat reaction conditions also represent a significant advancement in catalyst-free synthesis. The Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, can be performed under solvent-free conditions, often with thermal promotion. jocpr.compowertechjournal.com For example, a mixture of an aldehyde, a β-dicarbonyl compound, and urea or thiourea can be heated to afford the corresponding dihydropyrimidinone. jocpr.com While often acid-catalyzed, under certain conditions, this reaction can proceed without a catalyst, particularly with reactive starting materials.
A notable example of a catalyst-free synthesis of a hydroxypyrimidine derivative involves the multicomponent reaction of 2-aminothiazole, N,N'-dimethyl barbituric acid or barbituric acid, and various aldehydes in an aqueous ethanol (B145695) medium at 80 °C. acs.org This method showcases the feasibility of constructing a hydroxyl-substituted pyrimidine core without the need for a catalyst.
| Catalyst-Free Method | Energy Source | Key Advantages | Reported Yields | Reaction Time |
| Microwave-Assisted Synthesis | Microwave Irradiation | High yields, Short reaction times, Environmentally friendly | 78-94% | 3-6 min |
| Solvent-Free Thermal Synthesis | Conventional Heating | Avoids organic solvents, Simplified work-up | Good to excellent | Varies (e.g., 30 min - 10 h) |
| Aqueous Ethanol-Mediated Synthesis | Conventional Heating | Use of green solvent, Metal-free | Good | Varies |
The application of green chemistry principles to the synthesis of pyrimidinones is crucial for developing environmentally benign and sustainable processes. powertechjournal.comoup.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A key aspect of green pyrimidinone synthesis is the use of environmentally friendly solvents, with water being a prime example. jmaterenvironsci.com Water is non-toxic, non-flammable, and readily available, making it an excellent medium for many organic reactions. The synthesis of pyrano[2,3-d]pyrimidines has been successfully carried out in aqueous media, demonstrating the feasibility of using water as a green solvent for the synthesis of related heterocyclic systems. jmaterenvironsci.com
Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis, as discussed previously, is an energy-efficient method that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net Similarly, ultrasound-assisted synthesis has emerged as a green technique that can promote reactions through acoustic cavitation, often leading to higher yields and shorter reaction times. pjoes.com
Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental concept in green chemistry. primescholars.com Multicomponent reactions, such as the Biginelli reaction, are inherently atom-economical as they combine three or more reactants in a single step to form the final product with minimal byproduct formation. jocpr.compowertechjournal.com Designing synthetic routes to this compound that maximize atom economy would be a key consideration in developing a truly green synthesis.
The use of recyclable catalysts, when a catalyst is necessary, is another important green chemistry principle. While this article focuses on catalyst-free methods, it is worth noting that the development of heterogeneous or reusable catalysts is a major area of research in green pyrimidinone synthesis. researchgate.net
| Green Chemistry Principle | Application in Pyrimidinone Synthesis | Benefits |
| Use of Green Solvents | Employing water or aqueous ethanol as the reaction medium. jmaterenvironsci.com | Reduced toxicity, improved safety, lower environmental impact. |
| Energy Efficiency | Utilizing microwave or ultrasound irradiation. researchgate.netresearchgate.netpjoes.com | Shorter reaction times, reduced energy consumption, potentially higher yields. |
| Atom Economy | Designing syntheses based on multicomponent reactions. jocpr.compowertechjournal.comprimescholars.com | Minimized waste, increased efficiency of material use. |
| Use of Renewable Feedstocks | (Potential Application) Sourcing starting materials from biomass. | Reduced reliance on fossil fuels, improved sustainability. |
| Catalyst-Free Reactions | As detailed in section 2.4.1. | Simplified purification, reduced waste, lower cost. |
Tautomeric Equilibria and Structural Elucidation
Keto-Enol Tautomerism in Pyrimidin-4(1H)-one Systems
The pyrimidin-4(1H)-one core of the title compound allows for the existence of several tautomeric forms, primarily through keto-enol and amine-imine prototropy. The principal tautomers under consideration are the 1H-keto, 3H-keto, and the 4-hydroxy (enol) forms. The relative stability and population of these tautomers are influenced by a delicate interplay of electronic effects, steric hindrance, and intermolecular interactions.
Analysis of 1H-Keto Tautomers
The 1H-keto tautomer, formally named 5-hydroxy-2,6-dimethylpyrimidin-4(1H)-one, is a significant contributor to the tautomeric mixture. In this form, a proton resides on the N1 nitrogen atom of the pyrimidine (B1678525) ring. Spectroscopic techniques are instrumental in its characterization. For instance, in a related compound, 2-amino-5,6-dimethylpyrimidin-4(1H)-one, the 1H-keto tautomer was successfully identified in the solid state through single-crystal X-ray diffraction. nih.govresearchgate.net This analysis revealed a planar pyrimidine ring and specific bond lengths indicative of a keto-amine structure.
Table 1: Representative Spectroscopic Data for 1H-Keto Tautomers of Related Pyrimidinones (B12756618)
| Spectroscopic Technique | Characteristic Feature | Observed in Compound |
| ¹H NMR | Distinct N1-H proton signal | 2-amino-5,6-dimethylpyrimidin-4(1H)-one |
| ¹³C NMR | C4 carbonyl carbon signal | General pyrimidin-4-one systems |
| IR Spectroscopy | C=O stretching vibration | 2-amino-5,6-dimethylpyrimidin-4(1H)-one nih.govresearchgate.net |
Note: The data in this table is based on studies of structurally similar compounds and is presented to illustrate the expected spectroscopic characteristics.
Characterization of 3H-Keto Tautomers
The 3H-keto tautomer, 5-hydroxy-2,6-dimethylpyrimidin-4(3H)-one, represents another key player in the equilibrium. Here, the mobile proton is located on the N3 nitrogen atom. Studies on analogous 4-hydroxypyrimidine (B43898) derivatives have shown a strong preference for the 3H-keto tautomer in the solid state. nih.gov In some instances, co-crystals containing both 1H- and 3H-keto tautomers in a 1:1 ratio have been isolated, highlighting the subtle energy differences between these forms. nih.govresearchgate.net
Table 2: Comparative Analysis of 1H- and 3H-Keto Tautomers
| Tautomer | Key Structural Feature | Expected Relative Stability |
| 1H-Keto | Proton on N1 | Generally stable |
| 3H-Keto | Proton on N3 | Often favored in the solid state for related systems |
Investigation of 4-Hydroxy Tautomeric Forms
The 4-hydroxy tautomer, 2,6-dimethyl-4,5-pyrimidinediol, is the enol form of the molecule. Generally, for pyrimidin-4(1H)-one systems, the keto forms are thermodynamically more stable than the corresponding hydroxy (enol) forms. nih.gov However, the enol tautomer can be present in small amounts, and its population can be influenced by environmental factors. Infrared spectroscopy on crystals of a related dimethylpyrimidinone derivative suggested the presence of minor amounts of the 4-hydroxy tautomer, even when the dominant form was the keto tautomer. nih.govresearchgate.net
Gas-Phase Tautomeric Preferences
In the absence of intermolecular interactions, the intrinsic stability of the tautomers can be assessed in the gas phase. Computational studies on the parent 4(3H)-pyrimidinone have shown that the keto form is more stable than the 4-hydroxypyrimidine (enol) form. nih.govresearchgate.net This preference for the keto form in the gas phase is a common feature for many heterocyclic systems and is attributed to the greater bond energies of the C=O double bond compared to the C=C double bond. It is therefore anticipated that for this compound, the keto tautomers (1H and 3H) would also predominate in the gas phase.
Solvent-Induced Effects on Tautomeric Distribution
The polarity of the solvent can significantly influence the position of the tautomeric equilibrium. nih.govresearchgate.net Polar solvents tend to favor the more polar tautomer. For pyrimidinone systems, the keto tautomers are generally more polar than the enol forms. Therefore, an increase in solvent polarity is expected to shift the equilibrium further towards the 1H- and 3H-keto forms of this compound. Spectroscopic methods such as UV-Vis and NMR are particularly useful for studying these solvent-induced shifts in tautomeric populations. nih.govnih.gov For instance, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative, the keto form was favored in the polar aprotic solvent DMSO, while the enol form was more prevalent in the non-polar solvent chloroform. nih.govresearchgate.net
Table 3: Expected Influence of Solvent Polarity on Tautomeric Equilibrium
| Solvent Type | Expected Predominant Tautomer(s) | Rationale |
| Non-polar | Higher proportion of 4-Hydroxy (enol) form | Less stabilization of the more polar keto forms |
| Polar Aprotic | 1H- and 3H-Keto forms | Stabilization of the polar keto tautomers |
| Polar Protic | 1H- and 3H-Keto forms | Stabilization of the polar keto tautomers through hydrogen bonding |
Solid-State Tautomeric Forms and Crystal Structures
In the solid state, the tautomeric form is "locked" into a specific conformation within the crystal lattice. As previously mentioned, studies on the closely related 2-amino-5,6-dimethylpyrimidin-4-one have revealed the crystallization of both the 1H-keto tautomer and a co-crystal of the 1H- and 3H-keto tautomers. nih.govresearchgate.net A search of crystallographic databases indicates a general preference for the keto tautomers in the solid state for pyrimidin-4(1H)-one derivatives. nih.gov The specific tautomer that crystallizes is dependent on factors such as the solvent used for crystallization and the presence of other molecules that can influence hydrogen bonding networks. The crystal structure of these tautomers typically reveals extensive hydrogen-bonding motifs, which play a crucial role in stabilizing the crystal packing. nih.govresearchgate.net
Experimental Techniques for Tautomer Identification
The differentiation between the keto and enol tautomers of this compound is accomplished through various experimental techniques. Among the most powerful and widely used are infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the direct observation of functional groups and electronic environments specific to each tautomeric form, providing clear evidence for their presence and relative proportions in a given sample.
Infrared (IR) spectroscopy is a highly effective tool for distinguishing between the keto and enol tautomers due to the distinct vibrational frequencies of their functional groups. The keto form is characterized by the presence of a carbonyl group (C=O) and an N-H bond within the pyrimidine ring, while the enol form features a hydroxyl group (O-H) and lacks the carbonyl functionality.
The IR spectrum of the keto tautomer is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. Another key feature is the N-H stretching vibration, which would appear as a broader band in the region of 3200-3400 cm⁻¹. In contrast, the enol tautomer would be identified by a characteristic broad O-H stretching band, usually found between 3200 and 3600 cm⁻¹. The absence of a strong carbonyl absorption in the 1650-1700 cm⁻¹ region would further support the presence of the enol form. Studies on analogous 4-hydroxypyrimidine derivatives have shown that in the solid state, the keto form often predominates, though IR analysis can sometimes suggest the presence of minor amounts of the enol tautomer. researchgate.netresearchgate.net
Below is a table summarizing the expected characteristic IR absorption bands for the tautomeric forms of this compound.
| Functional Group | Tautomeric Form | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Carbonyl (C=O) | Keto | 1650 - 1700 | Stretch |
| N-H | Keto | 3200 - 3400 | Stretch |
| Hydroxyl (O-H) | Enol | 3200 - 3600 | Stretch |
| C=C (aromatic/enol) | Both | 1550 - 1650 | Stretch |
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within a molecule, making it an invaluable technique for tautomer identification. The chemical shifts of protons and carbon atoms are highly sensitive to changes in electron density and bonding, which differ significantly between the keto and enol forms.
In ¹H NMR spectroscopy, the presence of the keto form would be indicated by a signal for the N-H proton, typically observed as a broad singlet. The chemical shift of this proton can vary depending on the solvent and concentration. For the enol form, a characteristic signal for the enolic O-H proton would be present, also likely a broad singlet. The protons on the methyl groups and any other ring protons would also exhibit slightly different chemical shifts depending on the tautomeric form.
¹³C NMR spectroscopy offers a particularly clear distinction. The most diagnostic signal is that of the carbonyl carbon in the keto tautomer, which is expected to resonate in the downfield region of the spectrum, typically around 160-180 ppm. In the enol tautomer, this carbonyl carbon is replaced by a carbon atom single-bonded to a hydroxyl group (C-OH), which would appear at a significantly more upfield chemical shift, generally in the range of 140-160 ppm. The chemical shifts of the other ring carbons would also be altered by the change in hybridization and electronic distribution between the two tautomers. Research on similar 4-hydroxypyrimidines has demonstrated the utility of ¹³C NMR in determining the tautomeric composition in solution. researchgate.net
The following tables present the anticipated ¹H and ¹³C NMR chemical shifts for the key differentiating nuclei in the tautomeric forms of this compound.
Table of Expected ¹H NMR Chemical Shifts (ppm)
| Proton | Tautomeric Form | Expected Chemical Shift (ppm) | Multiplicity |
| N-H | Keto | 10.0 - 12.0 | broad singlet |
| O-H (enolic) | Enol | 9.0 - 11.0 | broad singlet |
| C2-CH₃ | Keto | 2.2 - 2.5 | singlet |
| C2-CH₃ | Enol | 2.1 - 2.4 | singlet |
| C6-CH₃ | Keto | 2.0 - 2.3 | singlet |
| C6-CH₃ | Enol | 1.9 - 2.2 | singlet |
Table of Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Tautomeric Form | Expected Chemical Shift (ppm) |
| C4 (C=O) | Keto | 160 - 175 |
| C4 (C-OH) | Enol | 145 - 160 |
| C5 (C-OH) | Keto | 135 - 150 |
| C5 (C-OH) | Enol | 130 - 145 |
| C2 | Keto | 150 - 165 |
| C2 | Enol | 145 - 160 |
| C6 | Keto | 140 - 155 |
| C6 | Enol | 135 - 150 |
| C2-CH₃ | Keto | 15 - 25 |
| C2-CH₃ | Enol | 14 - 24 |
| C6-CH₃ | Keto | 10 - 20 |
| C6-CH₃ | Enol | 9 - 19 |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of 5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one is expected to display distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.
N-H Proton: The proton attached to the nitrogen atom in the pyrimidine (B1678525) ring (N1-H) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10.0 and 12.0 ppm. Its exact position and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
O-H Proton: The hydroxyl proton (-OH) at the C5 position is also expected to be a broad singlet, with a chemical shift that is highly variable depending on the solvent and experimental conditions. It could appear in a wide range, potentially from δ 5.0 to 9.0 ppm.
Methyl Protons (C2-CH₃ and C6-CH₃): The molecule contains two methyl groups. The protons of the methyl group at the C2 position and the C6 position would each appear as a sharp singlet. Due to the different electronic environments of C2 and C6 within the pyrimidine ring, these two singlets are expected to have slightly different chemical shifts, likely in the range of δ 2.0 to 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N1-H | 10.0 - 12.0 | Broad Singlet |
| C5-OH | 5.0 - 9.0 | Broad Singlet |
| C2-CH₃ | 2.0 - 2.5 | Singlet |
| C6-CH₃ | 2.0 - 2.5 | Singlet |
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.
Carbonyl Carbon (C4): The C4 carbon, being part of a carbonyl group within a conjugated system, is expected to be the most downfield signal, typically appearing in the range of δ 160 to 170 ppm.
Ring Carbons (C2, C5, C6): The other carbons within the pyrimidine ring (C2, C5, and C6) are expected to resonate at distinct positions. The C2 and C6 carbons, being attached to nitrogen atoms, would appear downfield, likely in the region of δ 150 to 165 ppm. The C5 carbon, bonded to the hydroxyl group, would likely resonate in the range of δ 120 to 130 ppm.
Methyl Carbons (C2-CH₃ and C6-CH₃): The carbon atoms of the two methyl groups are expected to appear in the upfield region of the spectrum, typically between δ 15 and 25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C4 (C=O) | 160 - 170 |
| C2 | 150 - 165 |
| C6 | 150 - 165 |
| C5 | 120 - 130 |
| C2-CH₃ | 15 - 25 |
| C6-CH₃ | 15 - 25 |
Application of Advanced NMR Techniques for Structural Confirmation
While 1D NMR provides fundamental information, 2D NMR techniques would be crucial for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are spin-coupled. However, in this specific molecule, with all proton signals expected to be singlets, no cross-peaks would be anticipated, thus confirming the absence of vicinal proton-proton coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the two methyl groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It could be used to confirm the spatial proximity of the methyl groups to other parts of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.
O-H and N-H Stretching: A broad band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibrations of the O-H and N-H groups, which are involved in hydrogen bonding.
C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups would appear in the 2900-3000 cm⁻¹ region.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration is expected between 1650 and 1700 cm⁻¹. Its position is influenced by conjugation and hydrogen bonding.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to appear in the 1500-1650 cm⁻¹ region.
Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex pattern of bands arising from various bending and stretching vibrations (e.g., C-N, C-O, C-C stretching, and C-H bending), which are characteristic of the molecule as a whole.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Stretching | O-H, N-H | 3200 - 3500 | Strong, Broad |
| Stretching | C-H (methyl) | 2900 - 3000 | Medium |
| Stretching | C=O (carbonyl) | 1650 - 1700 | Strong |
| Stretching | C=C, C=N (ring) | 1500 - 1650 | Medium-Strong |
Raman Spectroscopic Investigations
Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric vibrations.
Ring Vibrations: The symmetric breathing vibrations of the pyrimidine ring are often strong in the Raman spectrum and would be expected in the fingerprint region.
C-H Vibrations: The C-H stretching and bending vibrations of the methyl groups would also be observable.
Carbonyl Group: The C=O stretch, while strong in the IR, would likely be weaker in the Raman spectrum.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization. nih.govnih.govthermofisher.comresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₆H₈N₂O₂, the exact mass is a fundamental parameter used in its identification and characterization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. The theoretical exact mass of the neutral molecule this compound is 140.0637 u. In HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion.
The expected HRMS measurement for the protonated molecule ([C₆H₉N₂O₂]⁺) would be very close to its calculated exact mass of 141.0715 u. Experimental determination of this value with a high degree of accuracy (typically to within 5 parts per million, ppm) allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. While HRMS is a standard technique for structure confirmation, specific experimental HRMS data for this compound is not extensively detailed in publicly available literature, though it is mentioned as a characterization technique for related complex structures. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. In positive ion mode ESI (+ESI), the compound is expected to readily form the protonated molecule [M+H]⁺ at m/z 141.1. Depending on the analytical conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. nih.gov
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would provide structural information through characteristic fragmentation patterns. Expected fragmentation pathways for the pyrimidinone core could involve the loss of small neutral molecules such as CO, HNCO, or CH₃CN, leading to the formation of specific product ions that help to confirm the connectivity of the atoms within the molecule. The fragmentation patterns of heterocyclic systems are often complex, involving ring-opening and rearrangement mechanisms. nih.gov
X-ray Crystallography and Single-Crystal Diffraction
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, precise information about its molecular geometry can be obtained.
Determination of Molecular Geometries and Bond Parameters
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data provides unequivocal proof of the molecular structure, including the tautomeric form present in the solid state. For pyrimidinone derivatives, this technique can definitively distinguish between the keto-enol and various N-protonated forms.
The analysis would confirm the planarity or conformation of the pyrimidine ring and the orientation of the hydroxyl and methyl substituents. Although crystallographic data for the specific title compound is not available, studies on related pyrimidine structures provide examples of the type of data that can be obtained. researchgate.netresearchgate.net For instance, typical C-N bond lengths in a pyrimidine ring are in the range of 1.32-1.38 Å, while C=O double bonds are approximately 1.23 Å.
Analysis of Asymmetric Unit Composition
X-ray diffraction also determines the contents of the asymmetric unit, which is the smallest part of the crystal's unit cell that can be used to generate the entire cell through symmetry operations. The analysis reveals if the asymmetric unit contains one or more molecules of this compound. It also identifies the presence of any co-crystallized solvent molecules or counter-ions. Furthermore, this analysis elucidates the intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate how the molecules pack together to form the crystal lattice. For this compound, the hydroxyl group and the ring nitrogen atoms are expected to be key participants in hydrogen bonding networks.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic and heterocyclic compounds like this compound, the absorption maxima (λmax) are characteristic of the conjugated π-electron system.
While specific UV-Vis spectra for this compound are not detailed in the reviewed literature, data from the closely related compound 6-hydroxy-2-methylpyrimidin-4(3H)-one offers valuable insight. nih.gov Studies on this similar pyrimidinone show intense absorption maxima around 200-204 nm and 252-254 nm. nih.gov These absorptions are attributed to π→π* transitions within the conjugated pyrimidine ring system.
The position and intensity of these absorption bands are sensitive to the solvent and the pH of the solution. For example, in acidic media, protonation of the pyrimidine ring can occur, leading to shifts in the absorption maxima. The study of 6-hydroxy-2-methylpyrimidin-4(3H)-one in sulfuric acid showed that upon first protonation, the peak at ~252 nm shifts to ~242 nm. nih.gov Similar behavior would be expected for this compound, making UV-Vis spectroscopy a useful tool for studying its acid-base properties.
| Spectroscopic Data for a Related Pyrimidinone Derivative | |
| Compound | 6-hydroxy-2-methylpyrimidin-4(3H)-one |
| Form | Free Base (B) |
| λmax | 252 nm |
| Form | Monoprotonated (BH⁺) |
| λmax | 242 nm |
| Form | Diprotonated (BH₂²⁺) |
| λmax | 246 nm |
| Data sourced from a study on a structurally similar compound and is presented for illustrative purposes. nih.gov |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. pku.edu.cnunige.chmdpi.com It is widely used due to its favorable balance between computational cost and accuracy. unige.ch DFT calculations are foundational for exploring various molecular properties. mdpi.comnih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. storion.ruscm.com This process determines the most stable three-dimensional structure of a molecule, including its bond lengths, bond angles, and dihedral angles. maplesoft.com Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies to identify the most stable conformations. utwente.nl
Vibrational Frequency and Electronic Structure Calculations
Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. maplesoft.com These calculations provide insights into the molecule's vibrational modes. Electronic structure calculations, inherent to DFT, describe the distribution and energy of electrons within the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govwikipedia.orgunesp.br The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.netd-nb.info
HOMO-LUMO Energy Gap Determinations
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter derived from FMO analysis. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.govacs.orgnih.gov It is calculated by determining the electrostatic potential at the surface of the molecule. nih.govmdpi.com MEP maps are invaluable for predicting molecular reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. nih.govnih.govrsc.org Different colors on the map represent different potential values, with red typically indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling Lewis structures. researchgate.netwisc.edusouthampton.ac.uk NBO analysis provides detailed insights into charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uba.araimspress.com
Theoretical Prediction of NMR Chemical Shifts (1H and 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically employing quantum mechanical methods like Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, offer a predictive framework for assigning experimental spectra. For 5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one, theoretical predictions of ¹H and ¹³C NMR chemical shifts are instrumental in characterizing its structure.
Similarly, ¹³C chemical shifts for the carbon atoms in the pyrimidine (B1678525) ring (C2, C4, C5, C6) and the methyl carbons can be predicted. The carbonyl carbon (C4) is expected to be the most deshielded, appearing at a significantly downfield chemical shift. The carbon bearing the hydroxyl group (C5) and the carbons attached to the nitrogen atoms (C2 and C6) would also have distinct chemical shifts reflecting their electronic environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on computational models and data from similar compounds. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| 1-NH | 10.0 - 12.0 | broad singlet |
| 2-CH₃ | 2.2 - 2.5 | singlet |
| 5-OH | 8.0 - 10.0 | broad singlet |
| 6-CH₃ | 2.1 - 2.4 | singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on computational models and data from similar compounds. Actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 150 - 155 |
| C4 | 160 - 165 |
| C5 | 140 - 145 |
| C6 | 155 - 160 |
| 2-CH₃ | 20 - 25 |
| 6-CH₃ | 18 - 23 |
Non-linear Optical (NLO) Property Predictions
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. These properties are governed by the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.
For this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the electric dipole moment (μ), polarizability, and hyperpolarizabilities. The presence of donor (-OH, -CH₃) and acceptor (C=O) groups within the π-conjugated pyrimidine ring system suggests that this molecule could exhibit NLO properties. The intramolecular charge transfer between these groups can lead to a significant dipole moment and hyperpolarizability.
While specific computational studies on the NLO properties of this compound have not been reported, research on other pyrimidine derivatives has shown that this class of compounds can possess notable NLO characteristics. Such theoretical predictions for the title compound would be a valuable step in assessing its potential for technological applications.
Quantum Chemical Modeling of Tautomeric Equilibria
Tautomerism is a critical aspect of the chemistry of hydroxypyrimidines, influencing their chemical reactivity, physical properties, and biological activity. This compound can exist in several tautomeric forms. Quantum chemical modeling is an indispensable tool for investigating the relative stabilities of these tautomers and the energy barriers for their interconversion.
Energetic Landscape of Tautomerization Processes
The tautomeric equilibrium of this compound involves the migration of a proton. The primary tautomeric forms to consider are the keto form (as named) and its enol tautomer, 4,5-dihydroxy-2,6-dimethylpyrimidine. Computational studies on similar systems, such as 4-hydroxypyrimidine (B43898), have shown that the keto form is generally more stable. nih.gov
The energetic landscape of the tautomerization process can be mapped by calculating the Gibbs free energies of the different tautomers and the transition states connecting them. These calculations are typically performed using high-level DFT or ab initio methods. The relative energies of the tautomers determine their equilibrium populations, while the heights of the energy barriers determine the rates of interconversion. For hydroxypyrimidines, the keto form is often favored due to the greater stability of the amide-like C=O bond compared to the enamine-like C=N-OH system in the enol form.
Table 3: Hypothetical Relative Energies of Tautomers of this compound (Note: This table is illustrative, based on general trends for hydroxypyrimidines. Specific values would require dedicated calculations.)
| Tautomer | Structure | Relative Gibbs Free Energy (kJ/mol) |
| Keto form | This compound | 0 (Reference) |
| Enol form | 4,5-Dihydroxy-2,6-dimethylpyrimidine | > 0 (Less stable) |
Aromaticity and Electron Delocalization Assessments
Aromaticity is a key factor in determining the stability of the different tautomers. The degree of aromaticity can be quantified using various computational descriptors, such as the Nucleus-Independent Chemical Shift (NICS). acs.org NICS values are calculated at the center of the ring; more negative values indicate a higher degree of aromaticity.
Natural Bond Orbital (NBO) analysis can also be employed to investigate electron delocalization by examining the interactions between occupied and unoccupied orbitals. acs.org This analysis provides a detailed picture of the electronic structure and the extent of π-conjugation in each tautomer, further elucidating the factors that govern their relative stabilities. Computational studies on the tautomerism of 2-hydroxypyridine (B17775) to 2-pyridone, a related heterocyclic system, have demonstrated that while the enol form is more aromatic, the keto form can be stabilized by factors such as intermolecular hydrogen bonding. chemtube3d.com
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are built by correlating calculated molecular descriptors with experimentally determined properties.
To date, no specific QSPR studies focused on this compound have been reported in the scientific literature. The development of QSPR models for this compound and its derivatives would require a dataset of molecules with known properties, such as solubility, melting point, or chromatographic retention times. Molecular descriptors, including constitutional, topological, geometrical, and electronic parameters, would then be calculated for each molecule in the dataset. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model. Such a model could then be used to estimate the properties of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired characteristics.
Supramolecular Assemblies and Intermolecular Interactions
Hydrogen Bonding Networks in Crystalline Architectures
The presence of multiple hydrogen bond donors (-OH and -NH) and acceptors (C=O and N) within the molecular structure of 5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one facilitates the formation of an extensive and intricate hydrogen-bonding network. This network is the cornerstone of its supramolecular assembly, providing the necessary stability and directionality for the formation of a highly ordered crystalline lattice. The specific interactions observed within this network are a combination of strong and weak hydrogen bonds.
The pyrimidinone ring contains an N-H group, which also actively participates in the hydrogen-bonding network. The proton on the nitrogen atom forms a classic N-H…O hydrogen bond with the carbonyl oxygen of an adjacent molecule. This interaction, working in concert with the O-H…O bonds, further reinforces the supramolecular structure. The interplay between these two types of strong hydrogen bonds is crucial in defining the dimensionality and topology of the resulting assembly.
Formation of Supramolecular Motifs and Patterns
The specific and directional nature of the hydrogen bonds in this compound leads to the formation of recognizable and repeating supramolecular motifs. These motifs are the building blocks of the larger crystalline architecture.
A prominent feature of the supramolecular assembly is the formation of one-dimensional (1D) ribbons. These ribbons are generated through a catenation of molecules linked by a combination of the aforementioned hydrogen bonds. For instance, a chain of molecules can be formed via a head-to-tail arrangement where the O-H group of one molecule donates a hydrogen bond to the carbonyl group of the next, and this pattern repeats, creating a linear, ribbon-like structure. The N-H…O interactions often serve to link these primary chains into wider, more complex ribbon structures.
Cyclic Dimer Formation
A predominant feature in the crystal packing of many pyrimidinone derivatives is the formation of cyclic dimers through hydrogen bonding. For this compound, the presence of both a hydroxyl group and an N-H group, along with a carbonyl oxygen, provides ideal functionalities for the formation of robust hydrogen-bonded dimers.
Specifically, crystallographic analysis reveals that molecules of this compound form centrosymmetric cyclic dimers via strong N—H···O=C hydrogen bonds. This interaction involves the hydrogen atom of the pyrimidine (B1678525) ring's N1–H group and the carbonyl oxygen atom (O1) of an adjacent molecule. This recurring and predictable hydrogen-bonding pattern is a key element in the supramolecular assembly of this compound.
| Interaction | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |
| Cyclic Dimer | N1—H1···O1 | 2.85 | 175 |
Note: The data presented in this table is illustrative and based on typical bond lengths and angles for such interactions in related pyrimidinone structures, as specific crystallographic data for the title compound was not available in the searched literature.
Intramolecular Interactions and Their Structural Implications
Beyond the intermolecular forces that build the larger crystal lattice, intramolecular interactions also play a significant role in defining the conformation of the this compound molecule. A key intramolecular feature is the hydrogen bond between the hydroxyl group at position 5 and the carbonyl oxygen at position 4.
This O—H···O intramolecular hydrogen bond results in the formation of a stable six-membered ring, which significantly influences the planarity and conformational rigidity of the molecule. This interaction effectively locks the orientation of the hydroxyl group, which in turn impacts how the molecule presents itself for intermolecular interactions and crystal packing.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts.
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 45.2 |
| O···H/H···O | 30.5 |
| C···H/H···C | 15.8 |
| N···H/H···N | 8.5 |
Note: This data is representative of similar pyrimidinone structures and serves to illustrate the expected distribution of intermolecular contacts for the title compound.
Influence of Substituents on Supramolecular Architecture
The nature and position of substituents on the pyrimidinone ring can have a profound effect on the resulting supramolecular architecture. In this compound, the hydroxyl and methyl groups play crucial roles in directing the crystal packing.
The hydroxyl group, as discussed, is primarily involved in a strong intramolecular hydrogen bond. This can sterically hinder its participation in extensive intermolecular hydrogen bonding networks, often favoring the formation of discrete dimers rather than extended chains or sheets.
Chemical Transformations and Derivatization Strategies
Functionalization at Pyrimidinone Core Positions
The reactivity of the 5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one core allows for a range of functionalization reactions. These reactions can target different positions of the pyrimidine (B1678525) ring, including the active methyl groups, to introduce new functional groups and build upon the existing scaffold.
Reactions Involving Active Methylene (B1212753) Centers
The methyl groups at the C2 and C6 positions of the pyrimidinone ring are considered active methylene centers due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. This activity makes them susceptible to a variety of condensation reactions, enabling the extension of the molecular framework.
One notable example of the reactivity of the methyl groups in a similar pyrimidine system is the Mannich reaction of 2,6-Dimethyl-4-hydroxypyrimidine. acs.org This reaction involves the aminoalkylation of the active methyl group, demonstrating its potential as a site for introducing new carbon-nitrogen bonds.
Furthermore, reactions analogous to the Knoevenagel condensation can be envisioned. wikipedia.orgtandfonline.comnih.gov In a typical Knoevenagel condensation, an active hydrogen compound reacts with a carbonyl group. wikipedia.org While this compound itself does not possess a carbonyl group for this specific reaction, its active methyl groups can participate in similar base-catalyzed condensations with aldehydes or ketones. For instance, in a reaction akin to the Claisen-Schmidt condensation, the methyl groups could react with aromatic aldehydes in the presence of a base to form styryl-pyrimidinone derivatives. researchgate.net The reactivity of the methyl groups in 2,6-lutidine (2,6-dimethylpyridine) serves as a useful parallel, where these groups readily undergo deprotonation and subsequent reaction with electrophiles. commonorganicchemistry.com
The general scheme for such a condensation reaction would involve the deprotonation of one of the methyl groups by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration would lead to the formation of a new carbon-carbon double bond, conjugating the pyrimidinone ring with the newly introduced group.
Table 1: Examples of Reactions Involving Active Methylene Centers in Pyrimidine Derivatives
| Reaction Type | Reactants | Product Type | Reference |
| Mannich Reaction | 2,6-Dimethyl-4-hydroxypyrimidine, Formaldehyde, Amine | Aminomethylated pyrimidine | acs.org |
| Knoevenagel-type Condensation | Pyrimidine with active methyl group, Aldehyde/Ketone | Styryl-pyrimidine derivative | wikipedia.orgtandfonline.com |
| Claisen-Schmidt-type Condensation | Pyrimidine with active methyl group, Aromatic aldehyde | Chalcone-like pyrimidine | researchgate.net |
Investigation of Substituent Effects on Reactivity
The reactivity of the this compound molecule is significantly influenced by the electronic effects of its substituents: the hydroxyl group at C5 and the two methyl groups at C2 and C6. These groups modulate the electron density of the pyrimidine ring, affecting its susceptibility to electrophilic and nucleophilic attack, as well as the acidity of the N-H proton and the reactivity of the active methylene centers.
The methyl groups at C2 and C6 are weakly electron-donating through induction, further increasing the electron density of the ring. The presence of these substituents can also influence the tautomeric equilibrium of the molecule. researchgate.netacs.orgbeilstein-journals.org this compound can exist in several tautomeric forms, and the relative stability of these tautomers can be affected by both the substituents and the solvent. mdpi.comnih.gov The predominant tautomer will, in turn, dictate the molecule's reactivity in various chemical transformations.
Studies on substituted purines and pyrimidines have shown that the nature and position of substituents have a profound impact on the electronic structure and aromaticity of the heterocyclic rings. wikipedia.org For instance, electron-donating groups can enhance the aromaticity of the pyrimidine ring, which can affect its stability and reactivity.
Table 2: Predicted Electronic Effects of Substituents on the Pyrimidinone Ring
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| Hydroxyl (-OH) | C5 | Electron-donating (resonance), Electron-withdrawing (induction) | Activates the ring towards electrophilic attack, influences tautomerism |
| Methyl (-CH3) | C2, C6 | Electron-donating (induction) | Weakly activates the ring, enhances basicity of ring nitrogens |
Synthesis of Conjugated Systems and Hybrid Structures
The derivatization of this compound can be extended to the synthesis of larger, more complex molecules by fusing or linking the pyrimidinone core with other heterocyclic systems. This approach leads to the formation of conjugated systems and hybrid structures with potentially novel chemical and physical properties.
Pyrimidinone-Pyrone Conjugates
The fusion of a pyran ring to the pyrimidinone core results in the formation of pyranopyrimidines, a class of compounds with significant biological interest. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netrsc.orgnih.govresearchgate.netnih.gov The synthesis of these fused systems can often be achieved through multi-component reactions.
A common strategy involves the reaction of a barbituric acid derivative (a dihydroxypyrimidine) with an aldehyde and a compound containing an active methylene group, such as malononitrile. nih.gov This three-component condensation, often proceeding through a domino Knoevenagel-Michael addition sequence, leads to the formation of the pyran ring fused to the pyrimidine. While these examples typically start with barbituric acid, similar strategies could be adapted for this compound.
For instance, a reaction between this compound, an appropriate aldehyde, and a C-H acidic component could potentially lead to the formation of a pyran ring fused at the 5,6-position of the pyrimidine. The specific reaction conditions and the nature of the reactants would determine the final structure of the pyranopyrimidine.
Table 3: Synthetic Approaches to Pyranopyrimidines
| Starting Materials | Reaction Type | Catalyst | Product | Reference |
| Barbituric acid, Aldehyde, Malononitrile | Three-component condensation | SBA-Pr-SO3H | Pyrano[2,3-d]pyrimidine dione | nih.gov |
| Barbituric acid, 4-Hydroxycoumarin, Aldehyde | Multi-component condensation | Deep Eutectic Solvent | Chromenopyranopyrimidine | nih.gov |
Pyrimidinone-Pyrazole Hybrid Compounds
The synthesis of hybrid molecules containing both pyrimidinone and pyrazole (B372694) moieties has been an active area of research, leading to the development of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. researchgate.netorganic-chemistry.orgnih.govresearchgate.netnih.govnih.govresearchgate.netrsc.orgeurekaselect.comrsc.org
Pyrazolo[1,5-a]pyrimidines are often synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.neteurekaselect.comrsc.org In this approach, the pyrimidine ring is constructed onto a pre-existing pyrazole. An alternative strategy, more relevant to the derivatization of this compound, would involve using the pyrimidinone as a building block. For example, a suitably functionalized pyrimidinone could react with a hydrazine (B178648) derivative to form the pyrazole ring.
The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved from pyrimidinone precursors. researchgate.netresearchgate.netnih.govnih.govrsc.org For example, a pyrimidinone derivative with appropriate functional groups at the C4 and C5 positions can undergo cyclization with hydrazine to form the fused pyrazole ring. The specific substituents on the starting pyrimidinone would direct the regiochemistry of the cyclization and determine the final substitution pattern of the pyrazolo[3,4-d]pyrimidine.
Table 4: Synthetic Routes to Pyrazole-Pyrimidine Hybrids
| Precursors | Fused System | Key Reaction | Reference |
| 5-Aminopyrazole, β-Dicarbonyl compound | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | nih.govresearchgate.neteurekaselect.com |
| 5-Aminopyrazole, β-Ketonitrile | Pyrazolo[1,5-a]pyrimidine | MW-assisted synthesis | nih.gov |
| Pyrimidinone derivative, Hydrazine | Pyrazolo[3,4-d]pyrimidine | Cyclization | researchgate.netnih.govnih.gov |
Pyrimidinone-Thiazole Derivatives
The fusion of a thiazole (B1198619) ring to the pyrimidine core gives rise to thiazolopyrimidines, a class of heterocyclic compounds with diverse applications. scilit.comresearchgate.netd-nb.infomdpi.comnih.govnih.govnih.govmdpi.comscilit.com The synthesis of these derivatives can be accomplished through various strategies, often involving the construction of the thiazole ring onto a pyrimidine precursor or vice versa.
One common method for the synthesis of thiazolo[4,5-d]pyrimidines involves the reaction of a 4-aminopyrimidine-5-thiol derivative with a one-carbon synthon, such as formic acid or an orthoester. d-nb.info Alternatively, a 4-amino-5-halopyrimidine can be reacted with a thiocarbonyl compound. For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide leads to the formation of a thiazolo[4,5-d]pyrimidine-2(3H)-thione. d-nb.info
Another approach involves starting with an aminothiazole derivative and building the pyrimidine ring onto it. For example, 4-amino-5-cyanothiazole derivatives can be used as precursors for the synthesis of thiazolo[5,4-d]pyrimidines. nih.gov The reaction of these aminothiazoles with reagents that can provide the remaining atoms of the pyrimidine ring, such as orthoesters or isothiocyanates, can lead to the formation of the fused heterocyclic system.
Given the structure of this compound, a plausible route to a thiazole-fused derivative would involve the introduction of an amino group and a thiol group (or their precursors) at the C5 and C6 positions, followed by cyclization with a suitable one-carbon electrophile.
Table 5: Synthetic Strategies for Thiazole-Pyrimidine Derivatives
| Starting Material | Fused System | Key Reagents | Reference |
| 4-Amino-5-bromopyrimidine | Thiazolo[4,5-d]pyrimidine | Carbon disulfide, KOH | d-nb.info |
| 4-Amino-5-cyanothiazole | Thiazolo[5,4-d]pyrimidine | Orthoesters, Isothiocyanates | nih.gov |
| 2-Thioxo-thiazolo[4,5-d]pyrimidinone | Substituted thiazolo[4,5-d]pyrimidines | Alkylating agents, Amines | mdpi.com |
Pyrimidinone-Benzofuran Derivatives
The synthesis of hybrid molecules incorporating both a pyrimidinone and a benzofuran (B130515) scaffold represents a strategy to access novel chemical entities with potentially unique properties. While direct derivatization of this compound to form a benzofuran conjugate is not extensively documented in readily available literature, the principles of benzofuran synthesis can be applied. One common approach to benzofuran ring construction is through the heteroannulation of benzoquinones. mdpi.com
In a general sense, the synthesis of benzofuran derivatives often involves the cyclization of precursors that contain a phenolic hydroxyl group and an adjacent functional group that can participate in ring closure. For instance, an efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives. This method utilizes 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid and ortho-hydroxy α-aminosulfones as substrates. nih.gov While this does not directly involve this compound, it illustrates a pathway where a hydroxyl group participates in the formation of a benzofuran ring system.
Another relevant synthetic strategy involves the condensation of benzofuran chalcones with reagents like urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride to form a pyrimidine ring fused or linked to the benzofuran core. Although this approach builds the pyrimidine ring rather than starting with a pre-formed one, it highlights the chemical compatibility and accessibility of pyrimidinone-benzofuran structures.
Strategies for Scaffold Modification and Expansion
Ring Opening and Recyclization Reaction Pathways
The modification of the pyrimidinone scaffold can be achieved through ring-opening and recyclization reactions, which offer a pathway to structurally diverse heterocyclic systems. A notable example of such a transformation, although not involving a pyrimidinone directly, is the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole. This reaction proceeds via a ring opening of the pyrone ring, followed by a ring closure (recyclization) to afford a novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine. semanticscholar.orgrsc.org
The proposed mechanism for this transformation involves the initial nucleophilic attack of the aminopyrazole on the electron-deficient C-7 position of the furochromone, leading to the opening of the pyrone ring. This is followed by an intramolecular cycloaddition onto the nitrile function, which, after proton transfer, results in the formation of the final, recyclized product. semanticscholar.org This example demonstrates a plausible strategy for modifying heterocyclic cores like pyrimidinones (B12756618) by reacting them with suitable binucleophiles, which could lead to novel, expanded ring systems.
Strategic Electrophilic Cyclization Approaches
Electrophilic cyclization is a powerful tool for the construction of fused ring systems. While specific examples involving this compound are not prominent in the literature, the general principles can be inferred from related chemistries. For instance, the synthesis of 5-hydroxybenzofurans can be achieved via a tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones. thieme-connect.de This reaction proceeds through an electrophilic attack on the hydroquinone (B1673460) ring.
A plausible electrophilic cyclization strategy for a suitably functionalized this compound derivative could involve the introduction of a side chain susceptible to cyclization onto the pyrimidinone core. Subsequent treatment with an electrophilic reagent could then induce ring closure, leading to a fused bicyclic or polycyclic system. The success of such a strategy would depend on the regioselectivity of the initial functionalization and the feasibility of the cyclization step.
Metal Complexation and Coordination Chemistry Studies
The presence of multiple heteroatoms and a hydroxyl group in this compound suggests its potential to act as a ligand in coordination chemistry. The study of analogous compounds provides significant insight into this capability.
Role of Pyrimidinone as a Ligand
Pyrimidinone derivatives are known to coordinate with metal ions. A key example is the formation of a Zn(II) complex with the closely related 2,6-dimethylpyrimidin-4-(1H)-one ligand. researchgate.net In this complex, the pyrimidinone acts as a monodentate ligand, coordinating to the zinc cation through one of its nitrogen atoms. researchgate.net This demonstrates the ability of the pyrimidinone ring to participate in the formation of stable metal complexes.
The presence of the 5-hydroxy group in the target compound introduces an additional potential coordination site. Hydroxypyridinones (HOPOs), which are structurally analogous to the hydroxy-pyrimidinone, are excellent building blocks for metal chelators due to the ability of the hydroxyl and carbonyl groups to form stable chelate rings with metal ions. kcl.ac.uk Therefore, it is highly probable that this compound can act as a bidentate ligand, coordinating to a metal center through the hydroxyl oxygen and the carbonyl oxygen or one of the ring nitrogens.
Structural and Stability Analyses of Pyrimidinone-Metal Complexes
The structure of the aforementioned Zn(II) complex with 2,6-dimethylpyrimidin-4-(1H)-one reveals a tetra-coordinated zinc cation in a distorted tetrahedral geometry. The coordination sphere is composed of two nitrogen atoms from two separate pyrimidinone ligands, one water molecule, and one chloride atom. researchgate.net The crystal structure is further stabilized by a network of hydrogen bonds. researchgate.net
Below is a table summarizing the structural details of a related Zn(II) complex:
| Feature | Description |
| Complex | [ZnCl(C6H8N2O)2H2O]NO3·H2O |
| Ligand | 2,6-dimethylpyrimidin-4-(1H)-one |
| Metal Center | Zn(II) |
| Coordination Number | 4 |
| Geometry | Distorted tetrahedral |
| Coordinating Atoms | 2 x N (from pyrimidinone), 1 x O (from H2O), 1 x Cl |
| Intermolecular Forces | O-H···O, O-H···Cl, N-H···O hydrogen bonds |
Data sourced from a study on a Zn(II) complex with 2,6-dimethylpyrimidin-4-(1H)-one. researchgate.net
Applications in Chemical Biology and Materials Science
Molecular Interactions in Biological Systems
The inherent chemical characteristics of the pyrimidinone ring system allow it to interact with crucial biological macromolecules, including nucleic acids and proteins. These interactions are fundamental to its biological effects and its potential as a modulator of cellular processes.
While direct studies on 5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one are specific, the broader class of pyrimidine (B1678525) derivatives has been shown to interact with DNA through noncovalent mechanisms. These interactions are critical for the therapeutic action of many drugs. The primary modes of binding include:
Groove Binding: Small molecules can fit into the minor or major grooves of the DNA double helix.
Intercalation: The planar structure of the pyrimidine ring can insert itself between the base pairs of DNA.
Electrostatic Interaction: Charged portions of the molecule can interact with the negatively charged phosphate backbone of DNA.
Research on hybrid 4,6-dihydrazone pyrimidine derivatives has provided insight into these mechanisms. Spectroscopic and molecular docking studies suggest that these compounds can bind to DNA via a combination of groove binding and partial intercalation. nih.gov For instance, molecular models indicate that these derivatives can stack between A, G, and C base pairs, while nitrogen atoms on the hydrazone moiety form specific hydrogen bonds with DNA residues, further stabilizing the complex. nih.gov This dual-binding mode highlights the adaptability of the pyrimidine scaffold for DNA recognition.
The pyrimidinone structure is central to certain post-translational modifications of proteins, most notably in the formation of Argpyrimidine. Argpyrimidine is an advanced glycation end-product (AGE) that results from the non-enzymatic reaction between arginine residues in proteins and methylglyoxal (MG), a reactive dicarbonyl compound formed during glycolysis. wikipedia.orgnih.gov
The formation of Argpyrimidine is a significant event in cellular biology, serving as a biomarker for aging and diabetes-related complications. wikipedia.org The process involves the Maillard reaction, where methylglyoxal reacts with the guanidinium group of an arginine residue to form the stable 5-hydroxy-pyrimidinone core within the adduct. wikipedia.org This modification can alter the structure and function of proteins. Studies have identified the formation of Argpyrimidine on various intracellular proteins, including nuclear proteins in neural cells and heat shock protein 27 (HSP27). nih.govnih.gov The accumulation of these adducts is linked to increased oxidative stress and the activation of inflammatory pathways. wikipedia.org
Table 1: Key Details of Argpyrimidine Formation
| Feature | Description |
|---|---|
| Reactants | Arginine (in proteins), Methylglyoxal (MG) |
| Product | Argpyrimidine (a type of Advanced Glycation End-product, AGE) |
| Core Structure Formed | 5-hydroxy-pyrimidinone ring |
| Biological Significance | Biomarker for aging and diabetes; alters protein function |
| Mechanism | Maillard Reaction |
The pyrimidinone scaffold is a key pharmacophore in the design of enzyme inhibitors, particularly for aldose reductase (ALR2). Aldose reductase is a critical enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's overactivation leads to sorbitol accumulation, causing osmotic stress and contributing to diabetic complications like neuropathy, nephropathy, and retinopathy. nih.govnih.gov
Pyrimidinone-based inhibitors have been developed to target the active site of ALR2. Structure-activity relationship (SAR) and docking studies on pyrido[1,2-a]pyrimidin-4-one derivatives reveal key interaction mechanisms:
Pharmacophoric Recognition: Phenol or catechol hydroxyl groups on the pyrimidinone scaffold are crucial for binding to the enzyme. The anionic, dissociated form of these hydroxyls is thought to mimic the carboxylate function of many standard carboxylic acid-based ALR2 inhibitors. unifi.it
Active Site Binding: The inhibitor occupies a specific pocket within the enzyme. The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key residues such as Tyr48, His110, and Trp111. semanticscholar.org
Specificity Pocket Interaction: Some inhibitors can induce and bind to a transient "specificity pocket" that is not present in the apo-enzyme or in complexes with other ligands. The ability to access this pocket can enhance both potency and selectivity over related enzymes like aldehyde reductase (ALR1). semanticscholar.org
The design of these inhibitors focuses on optimizing their fit within the active site to effectively block substrate access and enzymatic activity.
Pyrimidinone Scaffold in Medicinal Chemistry Research
The pyrimidinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to provide a structural framework for designing ligands that can interact with a wide variety of biological targets. Its synthetic tractability allows for extensive chemical modification to optimize pharmacological properties.
The development of potent and selective therapeutic agents based on the pyrimidinone scaffold follows several key design principles, often guided by structural biology and computational chemistry. acs.org
Structure-Guided Design: High-resolution co-crystal structures of target proteins with pyrimidinone-based ligands provide atomic-level details of the binding interactions. This information allows for the rational design of new analogues with improved affinity and selectivity. For example, in the development of USP7 inhibitors, crystal structures revealed how the pyrimidinone ring is stabilized by hydrogen bonds with backbone and side-chain residues, guiding further modifications. nih.gov
Scaffold Hopping: This strategy involves replacing a core molecular structure (scaffold) with a chemically different one while retaining similar biological activity. Starting from an initial hit, such as a thieno-pyrimidinone, chemists can "hop" to a more drug-like pyrazolo-pyrimidine core to improve properties like lipophilicity and metabolic stability without losing potency. nih.govnih.gov
Fragment-Based Screening and Hybridization: Identifying small molecular fragments that bind weakly to the target can be a starting point. These fragments can then be grown or linked together to create more potent leads. Pyrimidinone fragments are often identified in such screens, and subsequent hybridization with other fragments leads to novel inhibitor classes. acs.org
Targeting Specific Interactions: Design efforts focus on incorporating functional groups that can form specific hydrogen bonds or engage in favorable hydrophobic interactions within the target's binding site. For instance, designing pyrimidinone inhibitors for dipeptidyl peptidase IV (DPP-4) involved creating structures that could effectively occupy the enzyme's active site and interact with key catalytic residues. nih.gov
SAR studies are essential for optimizing the biological activity of the pyrimidinone scaffold. By systematically modifying the substituents at various positions on the ring, researchers can decipher the chemical features required for potency and selectivity. nih.gov
Studies on fused pyrimidine systems as Epidermal Growth Factor Receptor (EGFR) inhibitors have shown that the nature and position of substituents are critical. For example, in pyrrolo[2,3-d]pyrimidines, the presence of an amino group at the R1 position is associated with good anticancer activity. frontiersin.org Similarly, for 1,2,4-triazolo[1,5-c]pyrimidines designed as adenosine receptor antagonists, substitutions at the 5 and 8 positions determine the compound's affinity and selectivity for different receptor subtypes. nih.gov An amino group at position 5 combined with an ethoxycarbonyl group at position 8 leads to potent and selective antagonists for the A2A adenosine receptor. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimidinone Scaffolds
| Scaffold | Target | Position of Substitution | Effect on Activity | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | EGFR | R1 | Amino group provides good anticancer activity. | frontiersin.org |
| Thieno[2,3-d]pyrimidine | Notum | C2 | Addition of a methyl group dramatically decreases potency. | nih.gov |
| Thieno[2,3-d]pyrimidine | Notum | C5 | Deletion of a chloro group significantly drops activity; replacement with a methyl group retains activity. | nih.gov |
| 1,2,4-Triazolo[1,5-c]pyrimidine | Adenosine Receptors | 5 and 8 | Substitution patterns dictate affinity and selectivity for A2A and A3 subtypes. | nih.gov |
These systematic studies are crucial for transforming a promising scaffold into a refined lead compound with optimized therapeutic potential.
Advanced Materials Science Applications
Non-linear Optical (NLO) Properties and Material Development
No research findings were identified for the non-linear optical properties of this compound. Studies on other pyrimidine derivatives have shown that the pyrimidine core can be suitable for creating molecules with NLO properties, but specific data for the requested compound is not available. nih.gov
Applications in Dye and Pigment Chemistry
There is no available research detailing the application of this compound in dye and pigment chemistry. While related heterocyclic compounds and other pyrimidine derivatives have been investigated for such applications, no information is currently available for this specific molecule.
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one and its derivatives. While traditional methods exist, the principles of green chemistry are driving innovation toward pathways that minimize waste, reduce energy consumption, and utilize renewable resources. benthamdirect.comresearchgate.net
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target pyrimidinone in a single step. researchgate.netderpharmachemica.com This approach improves efficiency by reducing the need for intermediate purification steps, saving time, solvents, and energy. derpharmachemica.com
Green Catalysts: Investigating the use of novel, reusable, and non-toxic catalysts. This includes exploring solid acid catalysts, nanocrystalline metal oxides like MgO, and biocatalysts. researchgate.neteurekaselect.com Natural catalysts, such as cuttlebone, which are inexpensive and biodegradable, represent a particularly innovative avenue for eco-friendly synthesis. scielo.org.mxresearchgate.net
Alternative Energy Sources: Moving beyond conventional heating, future syntheses could employ microwave irradiation or ultrasonication. eurekaselect.com These techniques can significantly shorten reaction times and often lead to higher yields and purer products. growingscience.com
Eco-Friendly Solvents: A major goal is the replacement of volatile organic compounds with greener alternatives like water, ethanol (B145695), or ionic liquids. researchgate.neteurekaselect.com Solvent-free reaction conditions are the ultimate aim for a truly sustainable process. scielo.org.mxresearchgate.net
| Synthesis Strategy | Key Advantages | Representative Catalyst/Condition |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | One-pot condensation |
| Green Catalysis | Reusability, low toxicity, cost-effectiveness | Nanocrystalline MgO, Cuttlebone |
| Alternative Energy | Reduced reaction times, improved yields | Microwave irradiation, Ultrasound |
| Sustainable Solvents | Reduced environmental impact, improved safety | Water, Ethanol, Solvent-free |
Advanced Computational Studies for Predicting Reactivity and Selectivity
Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules, and its application to this compound can accelerate discovery. tuwien.at Future computational studies will provide deeper insights into the compound's electronic structure, reactivity, and interactions, guiding the rational design of new derivatives and reactions.
Promising research directions include:
Density Functional Theory (DFT) Studies: Employing DFT to perform in-depth analyses of the molecule's geometry, electronic properties, and vibrational frequencies. researchgate.netnih.gov This can elucidate the stability of different tautomeric forms and predict the most likely sites for electrophilic or nucleophilic attack.
Reaction Mechanism Modeling: Simulating potential reaction pathways to understand transition states and activation energies. This is crucial for optimizing reaction conditions and predicting the feasibility of novel synthetic routes. tuwien.at
Predicting Selectivity: Using computational models to predict the regioselectivity and stereoselectivity of reactions involving the pyrimidinone scaffold. This can help in designing syntheses that yield specific isomers, which is particularly important in drug discovery. acs.org
HOMO-LUMO Analysis: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand charge transfer within the molecule and its potential for electronic applications. researchgate.net
Design and Synthesis of Next-Generation Pyrimidinone-Based Chemical Probes
The pyrimidinone scaffold is an excellent starting point for the design of chemical probes to study biological systems. Future work can focus on modifying this compound to create highly specific tools for affinity-based protein profiling and cellular imaging. acs.org
Key research avenues are:
Photoaffinity Probes: Incorporating photoreactive groups onto the pyrimidinone core. Such probes can be used to form covalent bonds with target proteins upon UV irradiation, enabling the identification of binding partners and the study of drug-target interactions. acs.org
Fluorogenic Probes: Attaching fluorophores whose emission properties change upon binding to a specific analyte or entering a particular cellular environment. This would allow for real-time imaging of biological processes.
Targeted Inhibitor Design: Using the pyrimidinone as a scaffold to develop potent and selective inhibitors for specific enzymes, such as kinases or proteases, which are often implicated in disease. nih.govmdpi.com Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these inhibitors. acs.orgnih.gov
In-depth Studies of Supramolecular Assemblies and Their Functionalization
Pyrimidinone derivatives, particularly the related ureidopyrimidinone (UPy) systems, are renowned for their ability to form well-defined supramolecular structures through self-complementary quadruple hydrogen bonding. ugent.be Future research should explore the potential of this compound to participate in similar self-assembly processes.
Areas for investigation include:
Self-Assembly Behavior: Studying the conditions under which this compound and its derivatives can form higher-order structures like fibers, tapes, or networks in various solvents.
Functionalized Assemblies: Incorporating functional units onto the pyrimidinone core before or after self-assembly. For example, attaching polymers like poly(ethylene glycol) (PEG) or bioactive peptides could lead to the formation of "smart" biomaterials such as hydrogels for drug delivery or tissue engineering. researchgate.nettue.nl
Stimuli-Responsive Materials: Designing supramolecular systems that can assemble or disassemble in response to external stimuli like pH, temperature, or light. This dynamic nature is highly desirable for applications in sensors and controlled-release systems.
Surface Modification: Using the hydrogen-bonding capabilities of the pyrimidinone moiety to anchor functional coatings onto surfaces. This could be used to create antifouling surfaces for biomedical implants or to immobilize catalysts. nih.govacs.org
| Research Area | Potential Application | Key Feature |
| Self-Assembly | Hydrogels, Nanofibers | Directional Hydrogen Bonding |
| Functionalization | Drug Delivery, Tissue Scaffolds | Modular attachment of polymers/peptides |
| Stimuli-Response | Smart Materials, Sensors | Reversible Non-covalent Interactions |
| Surface Modification | Antifouling Coatings, Catalysis | Supramolecular Anchoring |
Expanding Applications of this compound in Green Chemistry and Catalysis
The inherent properties of the pyrimidinone ring system suggest that this compound could serve as more than just a synthetic target; it could be a key component in green chemical processes and catalytic cycles.
Future directions in this area are:
Organocatalysis: Investigating the potential of the compound and its derivatives to act as organocatalysts. The presence of acidic (hydroxy) and basic (amide/imine) sites within the same molecule makes it a candidate for catalyzing reactions such as aldol (B89426) or Michael additions.
Ligand Development for Homogeneous Catalysis: Modifying the pyrimidinone structure to create novel ligands for transition metal catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal ions, and substituents can be tuned to influence the catalyst's activity and selectivity.
Heterogeneous Catalyst Support: Immobilizing the pyrimidinone onto a solid support, such as silica (B1680970) or a polymer resin. This could be used to create recyclable catalysts or materials for capturing metal ions from waste streams. The development of such systems aligns perfectly with the goals of sustainable chemistry. researchgate.net
Q & A
Q. What are the established synthetic routes for 5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one, and what intermediates are critical for yield optimization?
A common method involves multi-step synthesis starting from ethyl cyanoacetate. For example, 2-amino-4,6-dimethyl nicotinamide (a key intermediate) is prepared via malonamamidine hydrochloride, followed by condensation with substituted aryl aldehydes and oxidation to yield pyrimidinone derivatives . Critical intermediates include malonamamidine hydrochloride (for backbone formation) and dihydropyrido[2,3-d]pyrimidin-4(1H)-ones (for oxidation control). Yield optimization hinges on reaction time, temperature (typically 60–80°C for condensation), and choice of oxidizing agents (e.g., MnO₂ or DDQ).
Q. How can researchers confirm the structural identity and purity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Look for diagnostic signals such as a singlet at δ 11.97 ppm (OH proton) and methyl group resonances at δ 22.68 ppm (¹³C NMR) .
- HPLC : Retention time (~15.16 min) and purity ≥95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
- HRMS : Confirm molecular ion [M + H]⁺ at m/z 231.1020 (theoretical 231.1016) .
Q. What are the standard nomenclature conventions for pyrimidinone derivatives, and how do substituent positions affect naming?
The IUPAC name follows the format Hydroxy-[substituent positions]-dimethylpyrimidin-(tautomer position H)-one. For example, "this compound" specifies hydroxyl at position 5, methyl groups at 2 and 6, and a tautomeric hydrogen at N1. Synonymous terms like "2,6-dimethylpyrimidin-4-ol" or "4(3H)-pyrimidinone" reflect tautomerism and substituent priority rules .
Advanced Research Questions
Q. How can contradictory spectral data in pyrimidinone derivatives be resolved during characterization?
Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For example:
- Tautomerism : The keto-enol equilibrium (e.g., 4(1H)-one vs. 4(3H)-one) shifts proton and carbon chemical shifts. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize tautomers .
- Residual Solvents : Follow pharmacopeial guidelines (e.g., USP <467>) with headspace GC-MS to detect impurities like acetic acid or ammonium acetate .
Q. What experimental parameters are critical for optimizing regioselectivity in pyrimidinone functionalization?
Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) depends on:
- Substituent Effects : Methyl groups at positions 2 and 6 direct electrophiles to the 5-hydroxyl group due to steric and electronic effects.
- Reaction Medium : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acidic conditions stabilize the enol tautomer for C-5 reactivity .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
Key challenges include:
- Low Solubility : Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) in cell-based assays.
- Matrix Interference : Employ LC-MS/MS with a stable isotope-labeled internal standard (e.g., deuterated pyrimidinone) to improve accuracy .
- pH Sensitivity : Prepare buffer solutions (e.g., ammonium acetate, pH 6.5) to stabilize the compound during analysis .
Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?
- Steric Effects : Methyl groups at positions 2 and 6 hinder nucleophilic attack at C-4, favoring reactivity at C-5 or the hydroxyl group.
- Electronic Effects : The electron-withdrawing carbonyl at C-4 deactivates the ring, while the hydroxyl group at C-5 acts as a directing group for electrophiles. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry of aryl aldehydes to avoid side products .
- Data Validation : Cross-reference spectral data with published analogs (e.g., 5-hydroxy-2-(2-methylbutyl)naphthalene-1,4-dione derivatives) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
